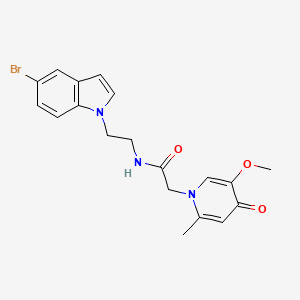
4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.
Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Morpholine substitution: The morpholine group can be introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyrimidine ring.
Amination and nitrile formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or other nucleophiles/electrophiles can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(4-chlorophenyl)-2-(4-piperidinyl)-5-pyrimidinecarbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring.
4-Amino-6-(4-bromophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The unique combination of the chlorophenyl and morpholine groups in 4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile might confer distinct biological activities or chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H14ClN5O |
|---|---|
Poids moléculaire |
315.76 g/mol |
Nom IUPAC |
4-amino-6-(4-chlorophenyl)-2-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H14ClN5O/c16-11-3-1-10(2-4-11)13-12(9-17)14(18)20-15(19-13)21-5-7-22-8-6-21/h1-4H,5-8H2,(H2,18,19,20) |
Clé InChI |
MHONJNWOIIHWQY-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)

![4-Methoxy[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13369890.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}benzamide](/img/structure/B13369891.png)
![2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13369894.png)
![5-amino-9-butyl-9H-[1,2,4]triazolo[3,4-f]purin-3-yl hydrosulfide](/img/structure/B13369901.png)

![Dimethyl 2-({[1-benzyl-4-(formylamino)-4-piperidinyl]carbonyl}amino)terephthalate](/img/structure/B13369907.png)
![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)

![2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13369925.png)
![[4-amino-2-(1H-benzimidazol-2-yl)phenoxy]acetic acid](/img/structure/B13369940.png)

